Methyl 4-hydroxy-1H-indazole-6-carboxylate
Description
Methyl 4-hydroxy-1H-indazole-6-carboxylate is a substituted indazole derivative featuring a hydroxyl group at the 4-position and a methoxycarbonyl group at the 6-position. Indazole scaffolds are critical in medicinal chemistry due to their bioisosteric properties and versatility in drug design.
Properties
IUPAC Name |
methyl 4-hydroxy-1H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)5-2-7-6(4-10-11-7)8(12)3-5/h2-4,12H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBVTRGPRJCTQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NN2)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701202995 | |
| Record name | 1H-Indazole-6-carboxylic acid, 4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701202995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408074-52-1 | |
| Record name | 1H-Indazole-6-carboxylic acid, 4-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408074-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-6-carboxylic acid, 4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701202995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-hydrazinobenzaldehyde, which then undergoes cyclization in the presence of a suitable acid catalyst to yield the indazole core. The hydroxyl group can be introduced via selective hydroxylation, and the carboxylate ester is formed through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. This often includes the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-1H-indazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the precursor can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Scientific Research Applications
Methyl 4-hydroxy-1H-indazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-1H-indazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and carboxylate ester play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Methyl 4-hydroxy-1H-indazole-6-carboxylate with key structural analogs:
Key Observations :
- Hydrogen Bonding: The 4-hydroxy derivative exhibits superior hydrogen-bonding capacity compared to methyl, bromo, or amino analogs, which influences crystal packing and solubility .
- Reactivity: Bromo and amino substituents enable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), whereas the hydroxyl group may require protection during synthesis .
- Polarity : The hydroxyl group increases hydrophilicity, contrasting with the hydrophobic methyl substituent (XlogP = 1.8 for methyl analog vs. lower XlogP for hydroxy) .
Biological Activity
Methyl 4-hydroxy-1H-indazole-6-carboxylate (MHI) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
MHI is an indazole derivative characterized by the presence of a hydroxyl group at the fourth position and a carboxylate ester at the sixth position. These functional groups contribute to its unique chemical reactivity and biological activity.
MHI exhibits a variety of biological activities through several mechanisms:
- Enzyme Interaction : MHI can interact with cytochrome P450 enzymes, influencing drug metabolism and potentially altering the pharmacokinetics of other compounds.
- Cellular Effects : The compound has been shown to affect cell proliferation, apoptosis, and differentiation in various cell types. In cancer cells, MHI induces cell cycle arrest and promotes apoptosis.
- Kinase Inhibition : MHI can inhibit specific kinases, thereby affecting downstream signaling pathways critical for cancer progression and other diseases.
Anticancer Activity
MHI has demonstrated promising anticancer properties in various studies:
- In Vitro Studies : Research indicates that MHI exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7), liver (HepG2), and colorectal (HCT-116) cancer cells. The IC50 values reported range from 7 to 20 µM, indicating significant potency against these cancer types .
- Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of angiogenesis. MHI affects molecular pathways that regulate cell survival and proliferation .
Antimicrobial Activity
MHI has also been studied for its antimicrobial properties:
- Broad-Spectrum Activity : It shows activity against various bacterial strains, suggesting potential applications in treating infections.
- Mechanism : The antimicrobial effects may be linked to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways within the microbes.
Anti-inflammatory Effects
The anti-inflammatory potential of MHI has been explored through various assays:
- Cytokine Inhibition : MHI has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, which are crucial mediators in inflammatory responses .
- Clinical Relevance : These properties suggest that MHI could be beneficial in treating inflammatory diseases.
Pharmacokinetics
MHI is soluble in water, which may facilitate its absorption and bioavailability when administered. Its pharmacokinetic profile is essential for understanding its therapeutic potential and optimizing dosage regimens for clinical use.
Comparative Analysis
To understand MHI's unique properties, it is useful to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Methyl 1H-indazole-6-carboxylate | Lacks hydroxyl group; different reactivity | Limited anticancer activity |
| 4-Hydroxy-1H-indazole-6-carboxylic acid | Carboxylic acid instead of ester; altered solubility | Moderate biological activity |
| Methyl 4-methoxy-1H-indazole-6-carboxylate | Methoxy group alters electronic properties | Reduced effectiveness compared to MHI |
Case Studies
- Anticancer Efficacy Study : A study investigated the effects of MHI on human leukemia cell lines, demonstrating an IC50 value as low as 3 µM, indicating strong antiproliferative effects .
- Inflammation Model : In a murine model of inflammation, MHI treatment significantly reduced edema and inflammatory cytokine levels compared to control groups, highlighting its therapeutic potential in inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
